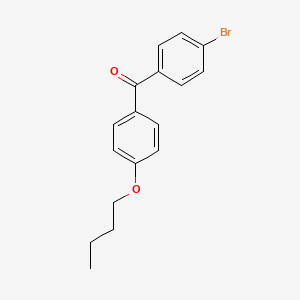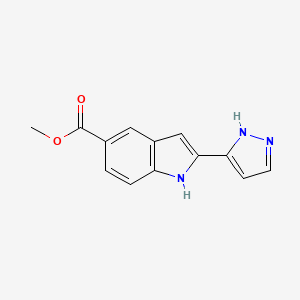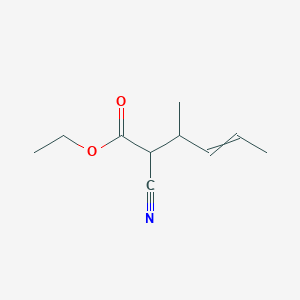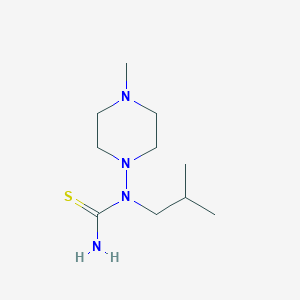
(4-Bromophenyl)(4-butoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)(4-butoxyphenyl)methanone is an organic compound with the molecular formula C17H17BrO2 and a molecular weight of 333.22 g/mol It is characterized by the presence of a bromophenyl group and a butoxyphenyl group attached to a central methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(4-butoxyphenyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 4-butoxybenzene in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenyl)(4-butoxyphenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
Scientific Research Applications
(4-Bromophenyl)(4-butoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(4-butoxyphenyl)methanone involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- (4-Bromophenyl)(4-methoxyphenyl)methanone
- (4-Bromophenyl)(4-fluorophenyl)methanone
- (4-Bromophenyl)(4-morpholinophenyl)methanone
Comparison: While these compounds share a common bromophenyl group, their differing substituents (methoxy, fluoro, morpholino) impart unique chemical and physical properties. For instance, the presence of a methoxy group may enhance solubility in organic solvents, while a fluoro group can increase the compound’s stability and reactivity .
Properties
CAS No. |
760974-47-8 |
|---|---|
Molecular Formula |
C17H17BrO2 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
(4-bromophenyl)-(4-butoxyphenyl)methanone |
InChI |
InChI=1S/C17H17BrO2/c1-2-3-12-20-16-10-6-14(7-11-16)17(19)13-4-8-15(18)9-5-13/h4-11H,2-3,12H2,1H3 |
InChI Key |
DIVHJUDNAXWBHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14223735.png)

![Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14223742.png)
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14223746.png)
![17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol](/img/structure/B14223752.png)
![4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14223766.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14223770.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline](/img/structure/B14223778.png)


![[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl](/img/structure/B14223800.png)

![4-Methyl-5-[methyl(phenyl)amino]-5-oxopentanoic acid](/img/structure/B14223816.png)
